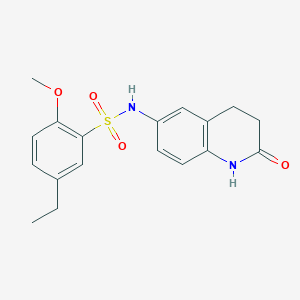

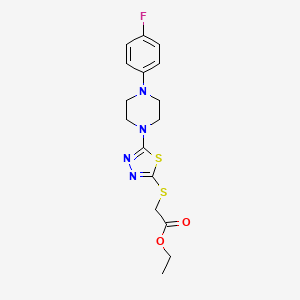

![molecular formula C19H15N3O2S B2591184 (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1421466-07-0](/img/structure/B2591184.png)

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone, also known as BITA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound is a part of the broader category of nitrogen and sulfur-containing heterocyclic compounds, which have been synthesized and evaluated for their potential pharmacological applications. For instance, compounds similar to "(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone" have been explored for their antimicrobial activities against various bacterial and fungal strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans. The synthesis methods include microwave-assisted reactions, highlighting the efficiency and rapidity of modern synthetic techniques in producing these compounds (Mistry & Desai, 2006).

Antimicrobial Screening

A study focusing on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, including structures related to "this compound", revealed their potential in addressing microbial resistance. These compounds were characterized by spectral and analytical data and evaluated for their antibacterial activities, indicating the scientific interest in developing new antimicrobial agents to combat resistant strains of bacteria (Landage, Thube, & Karale, 2019).

Chemical Synthesis Innovation

Research into the synthesis of heterocyclic compounds often involves innovative chemical reactions and methodologies. For example, the generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone and its application to the synthesis of fused nitrogen heterocycles carrying a trifluoromethyl group through radical cyclization demonstrates the complex chemistry and potential pharmaceutical applications of these molecules (Okano, Sakaida, & Eguchi, 1996).

Antioxidant and Antimicrobial Activities

Compounds within the same class as "this compound" have been investigated for their in vitro antioxidant properties. This research is crucial for identifying potential therapeutic agents capable of mitigating oxidative stress, which is a factor in numerous diseases. The synthesis of novel thiazole derivatives and their evaluation for antioxidant activity highlights the ongoing search for compounds with beneficial biological properties (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets by binding to their active sites, thereby modulating their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone are largely determined by its interactions with various biomolecules. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biochemical reactions . Similarly, benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the metabolism of Mycobacterium tuberculosis .

Cellular Effects

The cellular effects of this compound are likely to be diverse, given the broad range of biological activities associated with indole and benzothiazole derivatives . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific details about the cellular effects of this particular compound are not currently available in the literature.

Molecular Mechanism

Given the known activities of indole and benzothiazole derivatives, it is possible that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18(16-9-12-5-1-2-6-14(12)20-16)22-10-13(11-22)24-19-21-15-7-3-4-8-17(15)25-19/h1-9,13,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVMUIWGMQJSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)OC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2591103.png)

![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)

![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)

![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)

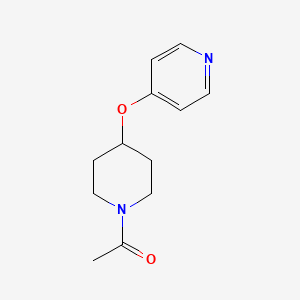

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)